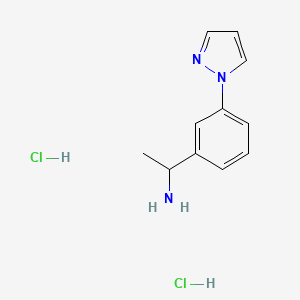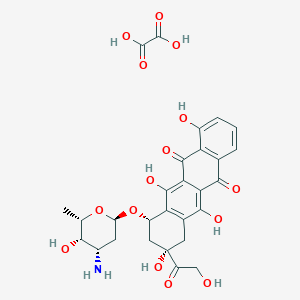![molecular formula C14H12N2O4S2 B13856100 Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856100.png)
Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a furan ring, a thieno[3,2-d]pyrimidine core, and a methylsulfinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is to start with the construction of the thieno[3,2-d]pyrimidine core, followed by the introduction of the furan ring and the methylsulfinyl group. Key steps may include:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan ring: This step may involve coupling reactions or cycloaddition reactions.
Addition of the methylsulfinyl group: This can be done through oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the efficiency.
Purification techniques: Using methods like recrystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to remove the sulfinyl group, converting it to a sulfide.
Substitution: The furan ring and the thieno[3,2-d]pyrimidine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active compound due to its unique structure.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of the furan and thieno[3,2-d]pyrimidine rings suggests potential interactions with nucleic acids or proteins, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate: Similar in having a pyrimidine core but differs in the substituents and overall structure.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Shares the furan ring but has different functional groups and core structure.
Uniqueness
Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate is unique due to the combination of its functional groups and heterocyclic rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H12N2O4S2 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H12N2O4S2/c1-7-8(4-5-20-7)10-11-9(21-12(10)13(17)19-2)6-15-14(16-11)22(3)18/h4-6H,1-3H3 |
Clave InChI |
CPALJSLTWCFIBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CO1)C2=C(SC3=CN=C(N=C32)S(=O)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol](/img/structure/B13856026.png)







![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol](/img/structure/B13856084.png)




